molecular formula C12H9F3N2O2S B215218 2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine

Cat. No. B215218
M. Wt: 302.27 g/mol
InChI Key: QFVYCDKSQCZUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine, commonly known as TFP, is a chemical compound used in scientific research. It is a potent inhibitor of certain enzymes and is widely used in biochemical and physiological studies.

Mechanism of Action

TFP inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are usually proteins. The exact mechanism of inhibition may vary depending on the specific kinase being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP depend on the specific kinase being inhibited. In general, TFP has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using TFP in lab experiments is its potency. TFP is a highly potent inhibitor of protein kinases, which allows researchers to use lower concentrations of the compound. This can be advantageous in certain experiments where high concentrations of a compound may have unwanted side effects.
One limitation of using TFP in lab experiments is its specificity. TFP inhibits a specific subset of protein kinases, which may not be relevant to all research questions. Additionally, TFP may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving TFP. One area of interest is the development of more specific inhibitors of protein kinases. This could help researchers better understand the function of specific kinases in cellular processes.
Another area of interest is the use of TFP in combination with other compounds. This could lead to the development of more effective cancer therapies or treatments for inflammatory diseases.
Conclusion:
In conclusion, TFP is a potent inhibitor of certain enzymes that is widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research directions for TFP include the development of more specific inhibitors and the use of TFP in combination with other compounds.

Synthesis Methods

TFP can be synthesized by reacting 3-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopyridine in the presence of a base. The reaction takes place under mild conditions and yields TFP as a white crystalline solid. The purity of TFP can be improved by recrystallization.

Scientific Research Applications

TFP is widely used in scientific research as an inhibitor of certain enzymes. It is particularly effective in inhibiting the activity of protein kinases, which play a critical role in many cellular processes. TFP has been used to study the function of several protein kinases, including MAP kinases, PKC, and Akt.

properties

Product Name

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfonylpyridin-3-amine

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)8-3-1-4-9(7-8)20(18,19)11-10(16)5-2-6-17-11/h1-7H,16H2

InChI Key

QFVYCDKSQCZUFK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=C(C=CC=N2)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=C(C=CC=N2)N)C(F)(F)F

Origin of Product

United States

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